
6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C15H17ClN4The compound features a quinoline core, which is a common structural motif in many biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile typically involves the reaction of 6-amino-8-chloroquinoline-3-carbonitrile with neopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .
Applications De Recherche Scientifique
6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and have been studied for their pharmacological properties.
Quinoline derivatives: Other quinoline-based compounds, such as 4-amino-8-quinoline carboxamides, have been investigated for their biological activities.
Uniqueness
6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C15H17ClN4 |
|---|---|
Poids moléculaire |
288.77 g/mol |
Nom IUPAC |
6-amino-8-chloro-4-(2,2-dimethylpropylamino)quinoline-3-carbonitrile |
InChI |
InChI=1S/C15H17ClN4/c1-15(2,3)8-20-13-9(6-17)7-19-14-11(13)4-10(18)5-12(14)16/h4-5,7H,8,18H2,1-3H3,(H,19,20) |
Clé InChI |
HSGWLLOJRBDULE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


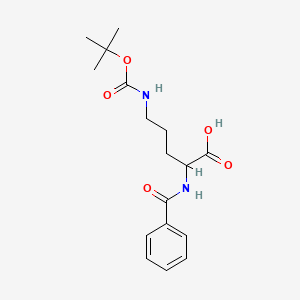

![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
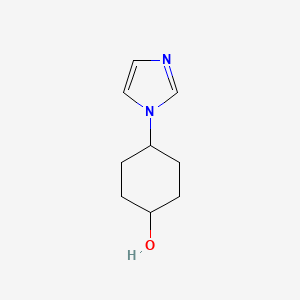
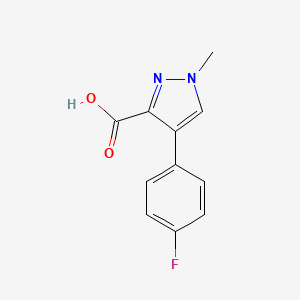
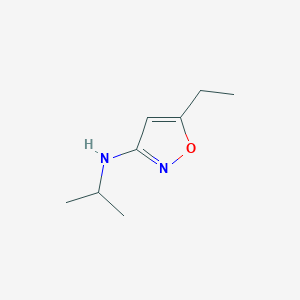

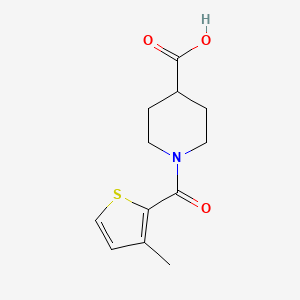
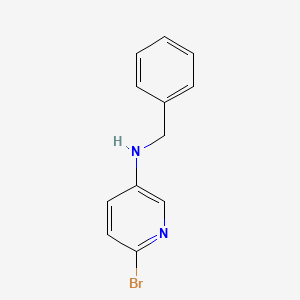
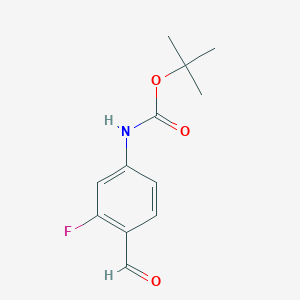
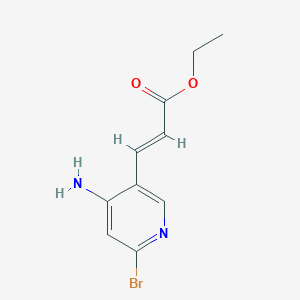
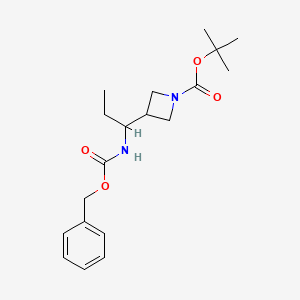

![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)
